(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride
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Overview
Description
®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a nitro group and a pyrrolidin-3-ylthio group
Preparation Methods
The synthesis of ®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the reduction of pyrrole derivatives.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, often using nitric acid or other nitrating agents.
Thioether Formation: The pyrrolidin-3-ylthio group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the pyridine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of nitro-substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of ®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrolidin-3-ylthio group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride can be compared with similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Nitro-Substituted Pyridines: These compounds have a nitro group on the pyridine ring and are used in various chemical and biological applications.
Thioether-Containing Pyridines: These compounds contain a thioether linkage and are used in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-nitro-2-[(3R)-pyrrolidin-3-yl]sulfanylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDIJXXSBZKGG-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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